4-methyl-5-pentyl-2-Pyridinamine
Description
Properties
CAS No. |
179555-06-7 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-5-pentylpyridin-2-amine |
InChI |
InChI=1S/C11H18N2/c1-3-4-5-6-10-8-13-11(12)7-9(10)2/h7-8H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
PUZLVUGXTRGZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=C1C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis leverages pyridinamine and pyrimidine derivatives from the evidence to infer key differences in substituent effects and core structures.
Substituent Effects: Position and Functional Groups
- 2-Chloro-5-methyl-4-pyridinamine (): Substituents: Chloro (position 2), methyl (position 5), amine (position 4). The methyl group at position 5 contributes to steric hindrance and moderate lipophilicity. Compared to the target compound, the shorter alkyl chain (methyl vs. pentyl) reduces lipophilicity, which may limit membrane permeability in biological systems .
4-Methyl-5-pentyl-2-pyridinamine (Target):
- Substituents: Methyl (position 4), pentyl (position 5), amine (position 2).
- The pentyl chain at position 5 significantly increases lipophilicity, favoring interactions with hydrophobic environments (e.g., lipid bilayers). The amine at position 2 may enhance hydrogen-bonding capacity, influencing solubility and binding affinity in drug-receptor interactions.
Core Structure Variations: Pyridine vs. Pyrimidine
- 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol (): Core: Pyrimidine (six-membered ring with two nitrogen atoms). Substituents: Methylamino (position 4), methylthio (position 2), methanol (position 5). The pyrimidine core introduces additional nitrogen atoms, altering electron distribution and reducing ring strain compared to pyridine. The methanol group at position 5 enhances polarity and hydrogen-bonding capacity, contrasting with the nonpolar pentyl chain in the target compound. Such differences highlight how ring size and substituent polarity dictate solubility and metabolic stability .
Comparative Data Table
Research Implications
- Lipophilicity vs. Bioavailability : The pentyl chain in the target compound likely improves membrane permeability but may reduce aqueous solubility, requiring formulation optimization.
- Electronic Effects : Chloro substituents (as in ) can stabilize intermediates in synthetic pathways, whereas methyl/pentyl groups prioritize steric and hydrophobic interactions.
- Ring System Impact : Pyrimidines () offer distinct electronic properties compared to pyridines, influencing applications in medicinal chemistry (e.g., antimetabolites vs. kinase inhibitors).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-5-pentyl-2-pyridinamine, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting with pyridine derivatives, alkylation at the 5-position using pentyl halides under inert atmospheres (e.g., nitrogen) is common. Temperature control (60–80°C) and reaction time optimization (12–24 hours) are critical to minimize side products like over-alkylation .
- Characterization : Use thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity and purity .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Recommended Techniques :
- NMR Spectroscopy : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.0–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the backbone structure .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. What safety protocols should be followed when handling this compound in the absence of comprehensive toxicity data?
- Precautionary Measures :
- Use personal protective equipment (PPE): gloves, lab coats, and goggles.
- Work in a fume hood to avoid inhalation.
- Follow first-aid guidelines for skin/eye contact: rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?
- Troubleshooting Steps :
Repetition : Re-run experiments to rule out human error.
Cross-Validation : Use complementary techniques (e.g., infrared spectroscopy for functional groups, X-ray crystallography for unambiguous structure elucidation) .
Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
Q. What strategies are effective for optimizing the regioselectivity of alkylation in pyridinamine derivatives?
- Approaches :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer alkylation to the desired position .
- Catalysis : Use transition-metal catalysts (e.g., Pd or Cu) to enhance selectivity in cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) can stabilize intermediates and improve reaction specificity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Experimental Design :
Analog Synthesis : Modify substituents (e.g., alkyl chain length, aromatic groups) systematically.
Assay Selection : Use enzyme inhibition assays (e.g., kinase targets) or cell-based viability tests (e.g., IC₅₀ determination) .
Data Analysis : Apply multivariate regression models to correlate structural features with activity trends .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Tools and Workflows :
- ADME Prediction : Use SwissADME or ADMETLab to estimate solubility, logP, and bioavailability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking via AutoDock Vina) .
Specialized Methodological Considerations
Q. How should researchers address the lack of ecological or chronic toxicity data for this compound in preclinical studies?
- Risk Mitigation :
- Conduct acute toxicity tests in model organisms (e.g., Daphnia magna for aquatic toxicity).
- Refer to analogs with established data (e.g., pyridinamine derivatives) for extrapolation .
Q. What regulatory frameworks apply to the use of this compound in biomedical research?
- Compliance Guidelines :
- Follow institutional review board (IRB) protocols for human cell line studies .
- Adhere to REACH regulations for chemical safety reporting in the EU .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂ | |
| Synthetic Yield (Optimal) | 72–85% | |
| Purity (HPLC) | >95% | |
| LogP (Predicted) | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
